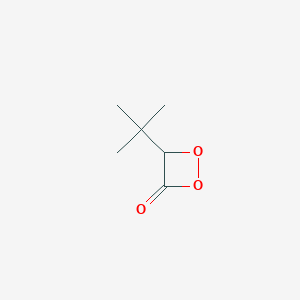
4-tert-Butyl-1,2-dioxetan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-1,2-dioxetan-3-one is an organic compound with the molecular formula C6H10O3. It is a member of the dioxetane family, which are four-membered ring peroxides. These compounds are known for their chemiluminescent properties, making them of significant interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-tert-Butyl-1,2-dioxetan-3-one typically involves the reaction of tert-butyl hydroperoxide with a suitable carbonyl compound under controlled conditions. One common method includes the use of triphosgene and anhydrous toluene as solvents, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-tert-Butyl-1,2-dioxetan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the peroxide bond, resulting in the formation of alcohols or other reduced species.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction pathway chosen.
Aplicaciones Científicas De Investigación
4-tert-Butyl-1,2-dioxetan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a chemiluminescent probe in various analytical techniques.
Biology: The compound’s luminescent properties make it useful in bioimaging and diagnostic assays.
Medicine: Research is ongoing into its potential use in medical diagnostics and therapeutic applications.
Mecanismo De Acción
The mechanism by which 4-tert-Butyl-1,2-dioxetan-3-one exerts its effects is primarily through its chemiluminescent properties. When the peroxide bond in the dioxetane ring is cleaved, it releases energy in the form of light. This process involves the formation of an excited state intermediate, which then relaxes to the ground state, emitting photons in the process. The molecular targets and pathways involved in this mechanism are still under investigation, but it is known that the compound interacts with various biological molecules, leading to its diverse applications.
Comparación Con Compuestos Similares
4-tert-Butyl-1,2-dioxetan-3-one can be compared with other dioxetanes and peroxides:
4-tert-Butyl-3-iodoheptane: Another tert-butyl substituted compound, but with different chemical properties and applications.
tert-Butyl Methyl Ether: A common solvent with different functional groups and uses.
The uniqueness of this compound lies in its chemiluminescent properties, which are not shared by many other similar compounds.
Propiedades
Número CAS |
36156-93-1 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
4-tert-butyldioxetan-3-one |
InChI |
InChI=1S/C6H10O3/c1-6(2,3)4-5(7)9-8-4/h4H,1-3H3 |
Clave InChI |
VRHUHGRKSYVHCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1C(=O)OO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)

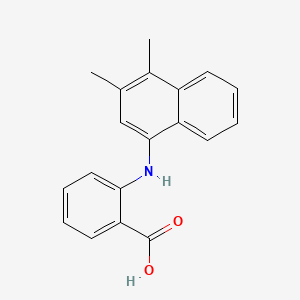

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
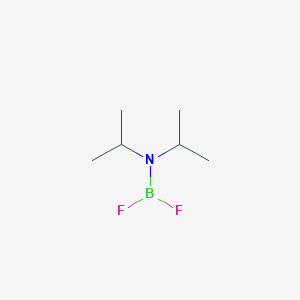
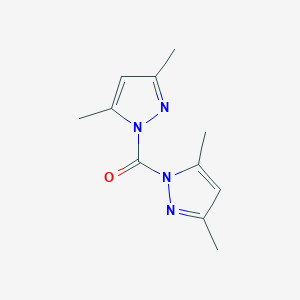
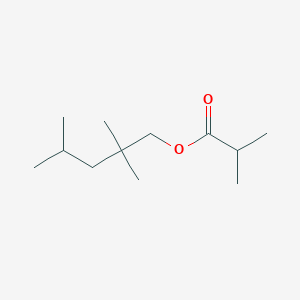
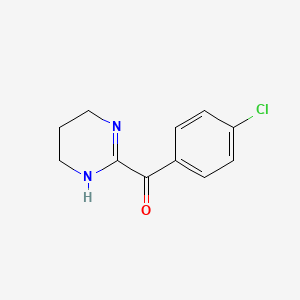
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
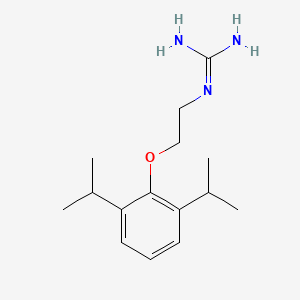
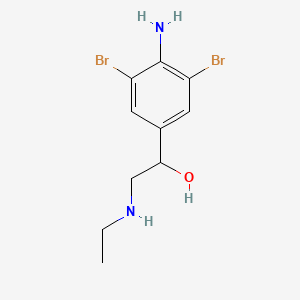
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)

